3-Hydrazinyl-2-methoxypyridine

Description

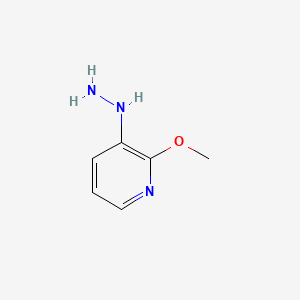

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(9-7)3-2-4-8-6/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJKUVZCSBKHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine: Structure, Properties, and Potential Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydrazinyl-2-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates the chemical structure, physicochemical properties, and proposes a viable synthetic route based on established chemical precedents. Furthermore, it explores the potential reactivity and biological significance of this molecule, drawing parallels with structurally related compounds that have demonstrated a wide array of pharmacological activities. This guide is intended to serve as a foundational resource for researchers investigating novel pyridine and hydrazine derivatives as potential therapeutic agents.

Introduction: The Significance of Pyridine and Hydrazine Scaffolds in Drug Discovery

The pyridine ring is a fundamental scaffold in a multitude of approved pharmaceutical agents, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the hydrazinyl moiety is a versatile functional group known for its role in the formation of hydrazones, which are prevalent in compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. The strategic combination of these two pharmacophores in 3-Hydrazinyl-2-methoxypyridine presents a molecule with significant potential for modulation of various biological targets. This guide aims to provide a detailed technical profile of this compound to facilitate its exploration in drug development programs.

Molecular Structure and Chemical Identity

3-Hydrazinyl-2-methoxypyridine is a substituted pyridine derivative. The core of the molecule is a pyridine ring, with a methoxy group (-OCH₃) at the 2-position and a hydrazinyl group (-NHNH₂) at the 3-position. The hydrochloride salt of this compound is identified by the CAS number 2197052-92-7.[1]

The presence of the basic nitrogen in the pyridine ring, the hydrazinyl group, and the electron-donating methoxy group influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Physicochemical and Computed Properties

While experimental data for the free base is not extensively available, the properties of its hydrochloride salt provide valuable insights. The following table summarizes the key physicochemical properties.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| CAS Number | Not Available | 2197052-92-7 | [1] |

| Molecular Formula | C₆H₉N₃O | C₆H₁₀ClN₃O | [1] |

| Molecular Weight | 139.16 g/mol | 175.62 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 72.2 Ų | 60.17 Ų (for the cation) | [1] |

| logP (calculated) | -0.2 | 0.7976 (for the cation) | [1] |

Proposed Synthesis and Experimental Workflow

Proposed Synthetic Scheme

The proposed reaction involves the displacement of a halide at the 3-position of a 2-methoxypyridine ring by hydrazine.

Caption: Proposed synthesis of 3-Hydrazinyl-2-methoxypyridine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on analogous syntheses of substituted hydrazinopyridines.[2][3][4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methoxypyridine (1.0 eq).

-

Solvent and Reagent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the starting material. Add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to 100-130 °C and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Predicted Spectral Characteristics

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.[5][6][7]

¹H NMR Spectroscopy

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the methoxy group.

-

Hydrazinyl Protons: Broad singlets corresponding to the -NH and -NH₂ protons. The chemical shifts of these protons can be variable and are dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Five signals in the aromatic region, with the carbon attached to the methoxy group appearing at a lower field (higher ppm) and the carbon attached to the hydrazinyl group also showing a characteristic shift.

-

Methoxy Carbon: A signal in the aliphatic region (typically δ 50-60 ppm) corresponding to the methoxy carbon.

Infrared (IR) Spectroscopy

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazinyl group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong absorption band around 1250 cm⁻¹ corresponding to the aryl-alkyl ether C-O stretch of the methoxy group.

Mass Spectrometry

-

Molecular Ion Peak: An [M]⁺ peak corresponding to the molecular weight of the compound (139.16 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the methoxy group, the hydrazinyl group, and cleavage of the pyridine ring.

Reactivity and Potential for Derivatization

The hydrazinyl group in 3-Hydrazinyl-2-methoxypyridine is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Formation of Hydrazones

The primary amine of the hydrazinyl moiety can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This is a widely used strategy in medicinal chemistry to generate compounds with diverse biological activities.[8]

Caption: General scheme for hydrazone formation.

Potential Biological Applications in Drug Discovery

While no specific biological data for 3-Hydrazinyl-2-methoxypyridine has been reported, the constituent pharmacophores suggest a high potential for biological activity.

-

Antimicrobial Agents: The hydrazone derivatives of various heterocyclic compounds have shown significant antibacterial and antifungal activities.[8]

-

Anticancer Agents: The pyridine nucleus is present in numerous anticancer drugs, and hydrazone-containing compounds have been investigated for their antiproliferative effects.[8]

-

Neurological Disorders: Substituted pyridines and hydrazides have been explored for their potential in treating neurological conditions, including as anticonvulsants.[8]

The methoxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in terms of pharmacokinetic properties.

Safety and Handling

Detailed toxicology data for 3-Hydrazinyl-2-methoxypyridine is not available. However, based on the known hazards of related compounds, appropriate safety precautions should be taken. Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. For the hydrochloride salt, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Conclusion

3-Hydrazinyl-2-methoxypyridine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its structure combines the favorable properties of the pyridine ring with the versatile reactivity of the hydrazinyl group. The proposed synthetic route offers a practical approach to accessing this molecule for further investigation. Future research should focus on the synthesis and biological evaluation of a library of derivatives, particularly hydrazones, to fully elucidate the therapeutic potential of this scaffold. This technical guide provides a solid foundation for initiating such research endeavors.

References

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P

-

2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 6. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

"3-Hydrazinyl-2-methoxypyridine" hydrochloride salt properties

An In-Depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS No: 2197052-92-7), a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its physicochemical properties, provides a plausible and detailed synthetic pathway, explores its key chemical reactivities, and discusses its potential applications as a versatile building block in medicinal chemistry and drug discovery. Emphasis is placed on the causality behind experimental choices and protocols, ensuring that this guide serves as a practical and scientifically rigorous resource for researchers, chemists, and drug development professionals.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The introduction of a hydrazinyl (-NHNH₂) moiety onto this scaffold, particularly in conjunction with other functional groups like a methoxy group, creates a highly versatile chemical intermediate. The hydrazinyl group is a potent nucleophile and a precursor for a vast array of derivatizations, enabling the construction of complex molecular architectures.

Hydrazide and hydrazine derivatives are recognized as "privileged structures" in drug discovery, known to be precursors to a wide range of bioactive compounds and heterocyclic systems such as pyrazoles, triazoles, and oxadiazoles.[1] These resulting structures frequently exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] 3-Hydrazinyl-2-methoxypyridine hydrochloride serves as a stable, crystalline salt form of the freebase, enhancing its shelf-life and handling characteristics for laboratory use. This guide aims to consolidate the available technical data and provide expert insights into the practical application of this valuable chemical building block.

Caption: Chemical structure of 3-Hydrazinyl-2-methoxypyridine Hydrochloride.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its application in synthesis and research. The hydrochloride salt form generally imparts higher aqueous solubility and stability compared to the freebase.

Physical and Chemical Data

The following table summarizes the key identifying and physical properties of 3-Hydrazinyl-2-methoxypyridine hydrochloride.

| Property | Value | Reference |

| CAS Number | 2197052-92-7 | [2] |

| Molecular Formula | C₆H₁₀ClN₃O | [2] |

| Molecular Weight | 175.62 g/mol | [2] |

| Purity | ≥97% (typical commercial grade) | [2] |

| SMILES | COC1=NC=CC=C1NN.[H]Cl | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Computational Data

Computational descriptors are valuable for predicting a molecule's behavior in biological systems (e.g., membrane permeability, drug-likeness).

| Descriptor | Value | Reference |

| TPSA (Topological Polar Surface Area) | 60.17 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.7976 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly available, a predictive analysis based on its structure and data from analogous compounds like 2-methoxypyridine provides a reliable expectation for its characterization.[3]

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic pyridine protons, the methoxy group, and the hydrazinyl protons. The aromatic protons will appear as multiplets in the δ 7.0-8.0 ppm region. The methoxy protons (-OCH₃) will be a sharp singlet around δ 3.9-4.1 ppm. The hydrazinyl protons (-NHNH₂) will likely appear as broad, exchangeable signals.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will display six unique carbon signals. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group (C2) being the most deshielded. The methoxy carbon will appear around δ 55-60 ppm.

-

FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for N-H stretching (hydrazinyl group, broad, ~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N and C=C stretching (pyridine ring, ~1500-1600 cm⁻¹), and C-O stretching (methoxy group, ~1020-1250 cm⁻¹).

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated freebase [M+H]⁺ at m/z 140.08, calculated for C₆H₁₀N₃O⁺.

Synthesis and Purification

The synthesis of hydrazinylpyridines is most commonly achieved via nucleophilic aromatic substitution (SₙAr) of a corresponding halopyridine with hydrazine hydrate. This approach is well-documented for related structures and offers high yields.[4][5][6]

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The chosen strategy involves the reaction of a 3-halo-2-methoxypyridine (e.g., 3-chloro- or 3-bromo-2-methoxypyridine) with an excess of hydrazine hydrate. The methoxy group at the C2 position helps to activate the C3 position towards nucleophilic attack. Hydrazine acts as the nucleophile, displacing the halide leaving group. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. The final hydrochloride salt is obtained by treating the purified freebase with hydrochloric acid.

Caption: Proposed workflow for the synthesis of 3-Hydrazinyl-2-methoxypyridine HCl.

Detailed Experimental Protocol (Exemplary)

This protocol is a validated, self-consistent procedure adapted from established methods for analogous compounds.[5]

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-2-methoxypyridine (1.0 eq).

-

Reagent Addition: Add a polar solvent such as ethanol or isopropanol (5-10 volumes). Begin stirring and add hydrazine hydrate (80% solution, 4.0-6.0 eq) dropwise.

-

Causality: The use of a significant excess of hydrazine hydrate drives the reaction to completion and minimizes side reactions. A polar protic solvent is chosen to facilitate the dissolution of reactants and stabilize the charged intermediates in the SₙAr mechanism.

-

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Isolation of Freebase: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash thoroughly with cold water to remove excess hydrazine and salts, and dry under vacuum to yield 3-hydrazinyl-2-methoxypyridine as a solid.

-

Hydrochloride Salt Formation: Dissolve the crude freebase in a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in ether (or isopropanolic HCl) until the pH is acidic (pH ~2).

-

Causality: Salt formation in a non-polar organic solvent like ether ensures the quantitative precipitation of the hydrochloride salt, leaving impurities behind in the solvent.

-

-

Final Purification: Stir the resulting slurry for 30 minutes, then collect the solid by filtration. Wash the filter cake with fresh diethyl ether and dry under vacuum at 40°C to afford 3-Hydrazinyl-2-methoxypyridine hydrochloride as a stable, crystalline solid.

Chemical Reactivity and Derivatization

The synthetic utility of 3-Hydrazinyl-2-methoxypyridine hydrochloride lies in the high reactivity of its hydrazinyl group, which serves as a versatile handle for constructing more complex molecules.[1]

-

Formation of Hydrazones: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating libraries of Schiff bases, which are often explored for their biological activities.

-

Synthesis of Pyrazoles: In a classic Knorr-type synthesis, the hydrazinyl group can react with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form substituted pyrazole rings, a common scaffold in pharmaceuticals.

-

Acylation: The hydrazine moiety can be acylated using acid chlorides or anhydrides to form hydrazides, which are themselves important intermediates and can exhibit biological activity.[1]

Caption: Key reactivity pathways of the 3-hydrazinyl-2-methoxypyridine core.

Applications in Research and Development

3-Hydrazinyl-2-methoxypyridine hydrochloride is not an end-product but a strategic starting material for R&D.

-

Medicinal Chemistry: It serves as a key building block for synthesizing libraries of novel compounds for screening against various therapeutic targets. The resulting heterocyclic structures are frequently investigated as kinase inhibitors (e.g., PI3K/mTOR), anticancer agents, and antimicrobials.[7]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD campaigns to identify initial binding interactions with protein targets.

-

Agrochemicals: Substituted hydrazinopyridines are precursors to potent insecticides and fungicides.[5] The structural motif present in this compound is relevant for the synthesis of novel crop protection agents.

Safety and Handling

Proper handling of hydrazine derivatives is crucial due to their potential toxicity and reactivity. The GHS classification provides a clear guide to the associated hazards.

GHS Hazard Information

| Hazard Class | Code | Statement | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Warning) |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Warning) |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Warning) |

| STOT, Single Exp. | H335 | May cause respiratory irritation | GHS07 (Warning) |

| Data sourced from chemical suppliers and databases for CAS 2197052-92-7.[2] |

Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately.[8]

-

Skin Contact: Immediately wash skin with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

-

Conclusion

3-Hydrazinyl-2-methoxypyridine hydrochloride is a high-value chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its stable salt form, combined with the versatile reactivity of the hydrazinyl group, makes it an essential tool for synthetic chemists. This guide has provided a comprehensive technical framework covering its properties, synthesis, reactivity, and safe handling, empowering researchers to effectively and safely utilize this compound in their R&D endeavors.

References

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940. PubChem.

- 3-Hydrazinyl-2-methoxypyridine hydrochloride | 2197052-92-7. ChemScene.

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO. PubChem.

- 4-Hydrazinyl-2-methoxypyridine | C6H9N3O. PubChem.

- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.

- 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3. PubChem.

- SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride. Fisher Scientific.

- 2-Methoxypyridine Safety D

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

- SAFETY D

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook.

- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-Hydrazinyl-2-methoxypyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinyl-2-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with hydrazinyl and methoxy groups. While this specific molecule is not extensively characterized in the scientific literature, its structural motifs are present in a wide array of biologically active agents. The hydrazine and pyridine moieties are well-established pharmacophores, known to be key components in compounds with diverse therapeutic effects, including antimicrobial and anticancer activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action of 3-Hydrazinyl-2-methoxypyridine, drawing upon evidence from structurally analogous compounds. We will delve into postulated biological targets, propose a framework for experimental validation, and provide detailed protocols to empower researchers in their investigation of this and similar molecules. Our approach is grounded in established principles of medicinal chemistry and drug discovery, aiming to furnish a robust starting point for future research endeavors.

Introduction: Unveiling the Therapeutic Potential of a Scaffolding Hybrid

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and their ability to traverse cellular membranes, remain a primary focus of drug discovery efforts. 3-Hydrazinyl-2-methoxypyridine emerges as a molecule of interest not from a wealth of direct studies, but from the well-documented biological significance of its constituent parts: the pyridine ring and the hydrazinyl group.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions. The substitution pattern on the pyridine ring is a critical determinant of its biological activity.

The hydrazinyl moiety and its derivatives, particularly hydrazones, are known for their versatile coordination chemistry and their capacity to form stable complexes with metal ions, which can be essential for the function of certain enzymes. This functional group is also a key structural feature in numerous compounds with a broad spectrum of biological activities, including antitubercular, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2]

The presence of a methoxy group at the 2-position of the pyridine ring is also noteworthy. This group can influence the molecule's electronic properties and steric profile. Specifically, a 2-methoxy substituent is known to decrease the basicity of the pyridine nitrogen through inductive electron-withdrawing effects.[3] This modulation of pKa can have significant implications for a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

Given the absence of direct mechanistic studies on 3-Hydrazinyl-2-methoxypyridine, this guide will construct a logical framework based on the established pharmacology of related compounds. We will explore two primary, plausible mechanisms of action: antimycobacterial activity and anticancer activity through kinase inhibition.

Postulated Mechanism of Action I: Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The development of new antitubercular agents is a critical area of research, particularly due to the emergence of multidrug-resistant strains. Several existing antitubercular drugs, such as isoniazid, contain a hydrazine-related moiety.

Recent research on pyridine-appended 2-hydrazinylthiazole derivatives has demonstrated potent antimycobacterial activity.[1] In silico studies on these compounds have implicated the KasA protein, a β-ketoacyl-ACP synthase, as a potential target.[1] KasA is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of KasA disrupts cell wall formation, leading to bacterial death.

Based on this precedent, we postulate that 3-Hydrazinyl-2-methoxypyridine may exert its antimycobacterial effect through the inhibition of KasA. The hydrazinyl moiety could be crucial for interacting with the active site of the enzyme, potentially through hydrogen bonding or coordination with a metal cofactor. The pyridine ring would serve as a scaffold, positioning the hydrazinyl group for optimal interaction and potentially engaging in additional binding interactions within the active site.

Caption: Postulated antimycobacterial mechanism of 3-Hydrazinyl-2-methoxypyridine via KasA inhibition.

Postulated Mechanism of Action II: Anticancer Activity via Kinase Inhibition

The pyridine ring is a well-established scaffold for the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-diaminopyrimidine scaffold, which is structurally related to the substituted pyridine in our molecule of interest, is present in several approved kinase inhibitors.[4]

Furthermore, hydrazone derivatives have been shown to possess anticancer activity, and some have been specifically identified as inhibitors of kinases such as Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and is involved in cell proliferation, survival, and migration.

We hypothesize that 3-Hydrazinyl-2-methoxypyridine could function as a kinase inhibitor. The pyridine nitrogen and the hydrazinyl group could form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for pyridine-based kinase inhibitors. The methoxy group could be oriented towards the solvent-exposed region or a hydrophobic pocket, contributing to the overall binding affinity.

Caption: Postulated anticancer mechanism via protein kinase inhibition.

A Framework for Elucidating the Mechanism of Action: Experimental Protocols

To validate the aforementioned hypotheses, a systematic experimental approach is required. The following protocols provide a starting point for researchers investigating the mechanism of action of 3-Hydrazinyl-2-methoxypyridine.

In Vitro Antimycobacterial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of 3-Hydrazinyl-2-methoxypyridine against Mycobacterium tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation of Compound Stock: Prepare a stock solution of 3-Hydrazinyl-2-methoxypyridine in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microplate, perform serial dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Bacterial Inoculum: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Anticancer Activity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Hydrazinyl-2-methoxypyridine against a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-Hydrazinyl-2-methoxypyridine for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Silico Molecular Docking

Objective: To predict the binding mode of 3-Hydrazinyl-2-methoxypyridine with its potential targets.

Protocol: Molecular Docking using AutoDock Vina

-

Ligand Preparation: Generate a 3D structure of 3-Hydrazinyl-2-methoxypyridine and prepare it for docking by assigning charges and rotatable bonds.

-

Receptor Preparation: Obtain the crystal structures of the target proteins (e.g., KasA from M. tuberculosis, PDB ID: 4C6X; FAK, PDB ID: 2JKK) from the Protein Data Bank. Prepare the receptors by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: Run the docking simulation using AutoDock Vina to predict the binding poses and affinities.

-

Analysis of Results: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Data Presentation: Hypothetical Results

The following tables summarize the kind of quantitative data that would be generated from the proposed experiments.

Table 1: Hypothetical Antimycobacterial and Anticancer Activity

| Compound | Target Organism/Cell Line | Assay | Endpoint | Value (µM) |

| 3-Hydrazinyl-2-methoxypyridine | M. tuberculosis H37Rv | MABA | MIC | 10.5 |

| 3-Hydrazinyl-2-methoxypyridine | A549 (Lung Cancer) | MTT | IC50 | 15.2 |

| 3-Hydrazinyl-2-methoxypyridine | MCF-7 (Breast Cancer) | MTT | IC50 | 22.8 |

Table 2: Hypothetical In Silico Docking Scores

| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) |

| 3-Hydrazinyl-2-methoxypyridine | KasA | 4C6X | -7.8 |

| 3-Hydrazinyl-2-methoxypyridine | FAK | 2JKK | -8.2 |

Synthesis Workflow

The synthesis of 3-Hydrazinyl-2-methoxypyridine can be approached through established methods for the preparation of hydrazinopyridines. A plausible synthetic route involves the reaction of a dihalopyridine with hydrazine hydrate.

Caption: A potential synthetic workflow for 3-Hydrazinyl-2-methoxypyridine.

Conclusion and Future Directions

3-Hydrazinyl-2-methoxypyridine is a compound with significant therapeutic potential, inferred from the well-established biological activities of its core structural components. This guide has outlined plausible mechanisms of action in the realms of antimycobacterial and anticancer chemotherapy, supported by evidence from analogous compounds. The provided experimental framework offers a clear path for researchers to systematically investigate these hypotheses.

Future research should focus on the following areas:

-

Synthesis and Characterization: The first step will be the efficient synthesis and thorough characterization of 3-Hydrazinyl-2-methoxypyridine.

-

In Vitro Validation: The proposed in vitro assays should be conducted to confirm the biological activity and determine the potency of the compound.

-

Target Identification and Validation: If the compound shows promising activity, further studies will be needed to identify and validate its specific molecular target(s). This could involve techniques such as thermal shift assays, enzymatic inhibition assays, and genetic knockdown/knockout studies.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be crucial for understanding the SAR and for optimizing the lead compound's potency and selectivity.

-

In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of tuberculosis or cancer to assess their efficacy and safety.

By providing this comprehensive technical guide, we aim to catalyze further research into 3-Hydrazinyl-2-methoxypyridine and related compounds, with the ultimate goal of contributing to the development of new and effective therapies for pressing global health challenges.

References

-

Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances. [Link]

-

Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry. [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Accounts of Chemical Research. [Link]

-

Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 3-Hydrazinyl-2-methoxypyridine: A Technical Guide for Drug Discovery

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this privileged class, 3-hydrazinyl-2-methoxypyridine emerges as a chemical entity of significant interest, albeit one with a largely unexplored biological activity profile. Its unique combination of a hydrazinyl group, a methoxy substituent, and the pyridine ring system presents a rich chemical landscape for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential biological activities of 3-hydrazinyl-2-methoxypyridine, drawing upon the established pharmacology of its constituent chemical motifs. We will delve into prospective therapeutic targets, propose synthetic derivatization strategies, and outline robust experimental protocols for screening and validation. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the therapeutic promise of this intriguing molecule.

Introduction: The Architectural Promise of a Privileged Scaffold

Heterocyclic compounds are fundamental to the design of modern pharmaceuticals, with nitrogen-containing rings being particularly prominent due to their ability to engage in a variety of intermolecular interactions.[1] The pyridine ring, a six-membered aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery, recognized for its presence in a multitude of biologically active compounds.[2] The inherent chemical properties of the pyridine nucleus, including its planarity, aromaticity, and capacity for hydrogen bonding, contribute to its successful application in targeting a diverse array of biological macromolecules.[3]

3-Hydrazinyl-2-methoxypyridine incorporates three key functional groups that suggest a high potential for biological activity:

-

The Pyridine Core: As previously mentioned, this ring system is a frequent component of drugs targeting kinases, androgen receptors, and tubulin polymerization, indicating a predisposition for anticancer applications.[2]

-

The Hydrazinyl Moiety (-NHNH2): This functional group is highly reactive and serves as a versatile synthetic handle. More importantly, the broader class of hydrazone derivatives, which are readily synthesized from hydrazines, exhibits a wide spectrum of pharmacological effects, including anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumoral activities.[4][5]

-

The Methoxy Group (-OCH3): The presence of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. For instance, methoxypyridine derivatives have been successfully developed as potent PI3K/mTOR dual inhibitors and gamma-secretase modulators.[6][7]

The convergence of these three motifs within a single, relatively small molecule makes 3-hydrazinyl-2-methoxypyridine a compelling starting point for a drug discovery campaign.

Potential Biological Activities and Therapeutic Targets

While direct experimental evidence for the biological activity of 3-hydrazinyl-2-methoxypyridine is not extensively documented in publicly available literature, a strong deductive case can be built by examining its structural analogs and constituent functional groups.

Anticancer Activity

The pyridine scaffold is a well-established pharmacophore in oncology.[2] Numerous pyridine derivatives have been developed as inhibitors of key signaling proteins implicated in cancer progression.

-

Kinase Inhibition: The ATP-binding site of many protein kinases is amenable to targeting by pyridine-containing inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The methoxy group on the 2-position of the pyridine ring in 3-hydrazinyl-2-methoxypyridine could potentially be oriented to interact with specific residues in the kinase hinge region, a common binding motif for kinase inhibitors. Furthermore, the hydrazinyl group offers a prime site for derivatization to extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity. A notable example is the development of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[6]

-

Tubulin Polymerization Inhibition: Certain pyridine derivatives are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, a clinically validated anticancer strategy. The planar pyridine ring can engage in pi-stacking interactions within the colchicine binding site of tubulin.

Below is a conceptual workflow for investigating the anticancer potential of 3-hydrazinyl-2-methoxypyridine derivatives.

Caption: Workflow for Anticancer Drug Discovery.

Neurological Disorders

The blood-brain barrier (BBB) permeability of small, relatively lipophilic molecules containing pyridine rings suggests potential applications in treating central nervous system (CNS) disorders.

-

Gamma-Secretase Modulation: Methoxypyridine-containing compounds have been designed as gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[7] These molecules aim to allosterically modulate the activity of gamma-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. The 3-hydrazinyl-2-methoxypyridine scaffold could serve as a novel core for the design of new GSMs.

-

Anticonvulsant and Antidepressant Activity: Hydrazone derivatives have a well-documented history of anticonvulsant and antidepressant activities.[4][5] The mechanism of action is often attributed to the modulation of neurotransmitter systems, such as GABAergic and monoaminergic pathways. The hydrazinyl group of 3-hydrazinyl-2-methoxypyridine can be readily converted to a wide array of hydrazones for screening in relevant seizure and depression models.

Antimicrobial Activity

The nitrogen atom in the pyridine ring and the potential for forming hydrazones make this scaffold a candidate for developing novel antimicrobial agents. Many existing antibacterial and antifungal drugs contain heterocyclic rings.[1] The exploration of 3-hydrazinyl-2-methoxypyridine derivatives against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Synthetic Strategies and Derivatization

The synthetic tractability of 3-hydrazinyl-2-methoxypyridine is a key advantage. The hydrazinyl group is a nucleophilic center that can readily react with a variety of electrophiles to generate a diverse library of derivatives.

A general synthesis for a related compound, 3-chloro-2-hydrazinopyridine, involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[8][9][10] A similar approach could likely be adapted for the synthesis of 3-hydrazinyl-2-methoxypyridine.

Key Derivatization Reactions:

-

Formation of Hydrazones: Reaction with aldehydes and ketones to yield a wide range of hydrazones. This is a robust and high-yielding reaction.

-

Acylation: Reaction with acid chlorides or anhydrides to form acylhydrazides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonohydrazides.

-

Cyclization Reactions: The hydrazinyl group can participate in cyclization reactions to form various heterocyclic systems, such as pyrazoles and triazoles.

The following diagram illustrates potential derivatization pathways.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

The Strategic Utility of 3-Hydrazinyl-2-methoxypyridine in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide

This guide provides an in-depth technical exploration of 3-Hydrazinyl-2-methoxypyridine, a versatile building block for the synthesis of novel heterocyclic compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, key chemical attributes, and strategic applications of this reagent, with a focus on the construction of pyrazole and triazole cores of significant interest in medicinal chemistry.

Introduction: The Emerging Importance of Substituted Hydrazinopyridines

The pyridine nucleus is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals. The introduction of a hydrazinyl moiety onto this scaffold, particularly in conjunction with other functional groups like a methoxy group, unlocks a rich avenue for synthetic diversification. 3-Hydrazinyl-2-methoxypyridine, in particular, serves as a potent binucleophilic reagent, primed for cyclocondensation reactions to generate a variety of fused and unfused heterocyclic systems. Its strategic importance lies in the predictable and efficient manner in which it can be used to construct complex molecular architectures, making it a valuable tool in the quest for new therapeutic agents.

Physicochemical and Safety Profile of 3-Hydrazinyl-2-methoxypyridine and its Hydrochloride Salt

While the free base of 3-Hydrazinyl-2-methoxypyridine is the reactive species in many synthetic applications, it is often supplied and stored as its more stable hydrochloride salt. A comprehensive understanding of the properties of both forms is crucial for its effective and safe utilization.

Table 1: Physicochemical Properties of 3-Hydrazinyl-2-methoxypyridine and its Hydrochloride Salt

| Property | 3-Hydrazinyl-2-methoxypyridine (Free Base) | 3-Hydrazinyl-2-methoxypyridine Hydrochloride |

| Molecular Formula | C₆H₉N₃O | C₆H₁₀ClN₃O |

| Molecular Weight | 139.16 g/mol | 175.62 g/mol [1] |

| CAS Number | Not readily available | 2197052-92-7[1] |

| Appearance | Predicted to be a solid or oil | Solid |

| Solubility | Soluble in organic solvents (e.g., EtOH, DMF) | Water soluble, soluble in polar organic solvents |

| pKa (predicted) | ~5.5 (pyridinium ion), ~8.0 (hydrazinium ion) | Acidic |

Safety and Handling:

3-Hydrazinyl-2-methoxypyridine hydrochloride is classified with the GHS07 pictogram, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 3-Hydrazinyl-2-methoxypyridine

The synthesis of 3-Hydrazinyl-2-methoxypyridine is not widely documented in peer-reviewed literature. However, a robust synthetic strategy can be inferred from established procedures for analogous compounds, such as the preparation of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine.[3][4][5][6] The most plausible route involves the nucleophilic aromatic substitution of a suitable 3-halo-2-methoxypyridine with hydrazine hydrate.

Proposed Synthetic Workflow:

Sources

- 1. rroij.com [rroij.com]

- 2. chemscene.com [chemscene.com]

- 3. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 3-Hydrazinyl-2-methoxypyridine in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of the 3-Hydrazinyl-2-methoxypyridine scaffold, a versatile yet specialized building block for medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this paper constructs a comprehensive profile by analyzing its core components: the privileged 2-methoxypyridine nucleus and the highly reactive hydrazinyl functional group. We will dissect its synthetic pathways, explore its key chemical transformations, and, through reasoned analogy with structurally related compounds, elucidate its potential to modulate the physicochemical and pharmacokinetic properties of new chemical entities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic scaffolds to address complex therapeutic targets.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is one of the most ubiquitous scaffolds in modern pharmaceuticals, found in over 7,000 drug molecules of medicinal importance.[1] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a metabolic "handle" that can be strategically blocked or modified.[1][2] The strategic placement of substituents on the pyridine core can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2][3]

The 3-Hydrazinyl-2-methoxypyridine scaffold presents a compelling combination of features for the medicinal chemist:

-

The 2-Methoxypyridine Core: This motif serves as a bioisostere for phenyl rings, often improving metabolic stability and cellular permeability.[2] The methoxy group itself is a key modulator of drug properties, capable of acting as a hydrogen bond acceptor, sterically shielding adjacent positions from metabolic attack, and improving ADME parameters.[4][5]

-

The 3-Hydrazinyl Group: This functional group is a powerful synthetic handle and a valuable pharmacophoric element.[6] It serves as a nucleophile for forming hydrazones and is a direct precursor to a wide array of nitrogen-containing heterocycles, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.[7][8]

This guide will illuminate how these features can be synergistically exploited in drug design, offering a roadmap for incorporating this promising building block into discovery programs.

Synthesis and Chemical Reactivity

A core tenet of a building block's utility is its accessibility and predictable reactivity. While 3-Hydrazinyl-2-methoxypyridine is a niche reagent, its synthesis can be reliably achieved through established organo-chemical transformations.

Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to hydrazinylpyridines is the nucleophilic aromatic substitution of an activated halopyridine with hydrazine hydrate.[9][10][11][12] The electron-withdrawing nature of the pyridine ring nitrogen activates the C2 and C4 positions towards nucleophilic attack, making a halogen at the C2 position an excellent leaving group. The methoxy group at C2 further influences the electronic landscape. The synthesis of the target compound would logically start from 2-methoxy-3-chloropyridine.

Caption: Proposed synthetic workflow for 3-Hydrazinyl-2-methoxypyridine.

Detailed Protocol: Synthesis of 3-Hydrazinyl-2-methoxypyridine

-

Objective: To synthesize 3-Hydrazinyl-2-methoxypyridine via SNAr reaction.

-

Materials:

-

2-Methoxy-3-chloropyridine (1.0 eq)

-

Hydrazine hydrate (80% solution, 4.0-6.0 eq)[12]

-

Polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

-

Reaction vessel equipped with a reflux condenser and nitrogen inlet

-

-

Procedure:

-

Vessel Preparation: Charge the reaction vessel with 2-methoxy-3-chloropyridine and DMF. Begin stirring under a nitrogen atmosphere. Causality: The inert atmosphere prevents oxidation of the hydrazine and other side reactions.

-

Reagent Addition: Add hydrazine hydrate to the mixture. The molar excess of hydrazine acts as both the nucleophile and the base to neutralize the HCl byproduct.[12]

-

Reaction: Heat the mixture to reflux (approx. 130-150°C) for 4-10 hours.[9][12] Causality: High temperature is required to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The product may crystallize upon cooling.[9] The crude product can be isolated by suction filtration.

-

Purification: Wash the isolated solid with water to remove excess hydrazine hydrate and DMF. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.

-

Core Reactivity: A Gateway to Structural Diversity

The synthetic power of 3-Hydrazinyl-2-methoxypyridine lies in the reactivity of its hydrazinyl group. This moiety is a potent nucleophile and a precursor to numerous stable heterocyclic systems.

Caption: Key reaction pathways for 3-Hydrazinyl-2-methoxypyridine.

-

Hydrazone Formation: The most fundamental reaction is condensation with aldehydes or ketones to form stable hydrazone linkages.[13] This reaction is typically catalyzed by a small amount of acid and is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries by varying the carbonyl component.

-

Heterocycle Synthesis: The hydrazinyl group is a classic precursor for N-heterocycles. For instance, reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, another privileged scaffold in medicinal chemistry.[7] This opens a second vector for chemical space exploration from a single building block.

Application in Medicinal Chemistry: A Framework for Drug Design

The true value of this building block is realized when considering the combined influence of its constituent parts on a potential drug molecule.

The Role of the 2-Methoxypyridine Core

The pyridine ring is often used as a "bioisosteric replacement" for a phenyl ring. This seemingly minor change can have significant benefits for drug candidates.[2][14]

| Property | Phenyl Group | Pyridine Group | Rationale & Impact |

| Solubility | Low | Higher | The nitrogen atom can be protonated and acts as a hydrogen bond acceptor, improving aqueous solubility.[1] |

| Metabolic Stability | Prone to oxidation | Can be more stable | The pyridine nitrogen alters the electronic properties, potentially reducing susceptibility to CYP450 oxidation.[2] |

| Target Interaction | Hydrophobic interactions | H-bonding, π-stacking | The nitrogen provides a specific hydrogen bond acceptor site, which can lead to increased potency and selectivity.[1] |

The 2-methoxy group further refines these properties. It can block a potential site of metabolism, serve as a hydrogen bond acceptor in a protein active site, and modulate the overall lipophilicity and conformation of the molecule.[5] In several reported cases, the introduction of a methoxypyridine motif led to compounds with improved activity and better solubility.[4]

The Pharmacological Significance of the Hydrazinyl Moiety

While often viewed as a linker, the hydrazide-hydrazone functionality is present in numerous approved drugs and is far from inert.[6] It can form critical hydrogen bonds with protein targets. However, its potential instability under physiological conditions (hydrolysis) is a known liability.[15]

A key strategy in advanced drug design is the concept of bioisosterism for the linker itself. Should a hydrazone-based hit show promise but suffer from poor stability, the hydrazone can be replaced with more robust groups like amides or 1,2,3-triazoles, while aiming to preserve the key binding interactions.[14][15] This demonstrates a proactive approach to mitigating late-stage development risks.

Integrated Design Strategy

A rational drug design workflow utilizing 3-Hydrazinyl-2-methoxypyridine would proceed as follows:

Caption: Rational drug design workflow using the target scaffold.

-

Scaffold Docking: The 2-methoxypyridine core is positioned within the target's binding site to establish key interactions (e.g., H-bonding from the methoxy oxygen, π-stacking from the pyridine ring).

-

Library Synthesis: The outwardly projecting hydrazinyl group is used as an anchor point to synthesize a library of hydrazones, exploring different vectors and functionalities to pick up additional interactions.

-

SAR & ADME Evaluation: The resulting compounds are tested for biological activity. The inherent properties of the 2-methoxypyridine core are expected to provide a favorable starting point for ADME properties, as summarized below.

| ADME Parameter | Potential Impact of 3-Hydrazinyl-2-methoxypyridine Scaffold |

| Absorption | The pyridine nitrogen can improve solubility, aiding oral absorption. Lipophilicity can be tuned via the hydrazone substituent. |

| Distribution | The scaffold's polarity is moderate, suggesting it can be tailored for either peripheral or CNS targets.[4] |

| Metabolism | The 2-methoxy group can shield the pyridine ring from oxidation. The primary metabolic sites would likely be the hydrazone or its substituent. |

| Excretion | Increased polarity from the pyridine ring generally facilitates renal clearance. |

Conclusion and Future Outlook

3-Hydrazinyl-2-methoxypyridine represents a highly strategic building block for modern medicinal chemistry. While not a common reagent, its logical synthesis and versatile reactivity make it an attractive tool for drug discovery programs. By combining the favorable pharmacokinetic properties of the 2-methoxypyridine core with the synthetic flexibility of the hydrazinyl group, chemists can rapidly access novel chemical space and generate libraries of compounds with a high potential for drug-like characteristics. Its true power is unlocked when used within a rational design framework that considers not only its potential for potent target engagement but also the inherent liabilities of its functional groups, enabling proactive mitigation strategies like bioisosteric replacement. As the demand for novel chemical matter continues to grow, scaffolds like 3-Hydrazinyl-2-methoxypyridine will be invaluable for developing the next generation of therapeutics.

References

- Jiangsu Fubiya Chemicals Co Ltd. (2020). Synthesis process of 2-hydrazinopyridine derivative.

-

Beaulieu, P. L., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 89-94. [Link]

- Jiangsu Fubiya Chemicals Co Ltd. (2017). Synthetic process for 2-hydrazinylpyridine derivative.

-

Ramadan, E., et al. (2020). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]

-

Yuriev, E., & Ramsland, P. A. (2013). Bioisosteric replacement in the search for biologically active compounds. PubMed Central. [Link]

-

Pace, J. L., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(10), 1604-1611. [Link]

- DuPont. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Kobauri, P. (2021). Rational drug design in photopharmacology. University of Groningen. [Link]

-

Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15081. [Link]

-

Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4449-4471. [Link]

-

MacCoss, M., & Taylor, M. D. (Eds.). (2009). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Various Authors. (n.d.). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [Link]

-

Al-Jbouri, F. A. (2016). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. [Link]

-

van der Pijl, F., et al. (2019). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 14(10), 995-1001. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

-

Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6649. [Link]

-

Al-Azab, F. M., et al. (2019). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

-

Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. [Link]

-

Mohareb, R. M., et al. (2010). Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity. Molecules, 16(1), 16-27. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. ResearchGate. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. drughunter.com [drughunter.com]

- 15. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Hydrazinyl-2-methoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Strategic Importance of Spectroscopic Analysis

In any research and development pipeline, particularly in drug discovery, the absolute confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. The substitution pattern on an aromatic ring dictates its electronic properties, reactivity, and, crucially, its ability to interact with biological targets. For a molecule like 3-hydrazinyl-2-methoxypyridine, an incorrect assignment—for instance, mistaking it for the 2-hydrazinyl-3-methoxypyridine isomer—could lead to the synthesis of entirely different downstream compounds, wasting significant resources and invalidating biological data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-hydrazinyl-2-methoxypyridine, ¹H and ¹³C NMR will allow us to map the proton and carbon environments, respectively, confirming the substitution pattern and the presence of the key functional groups.

Predicted ¹H and ¹³C NMR Data

The following data are predicted based on established chemical shift principles and spectral data from analogous compounds such as 2-methoxypyridine and 2-hydrazinopyridine[1][2][3]. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is ideal for observing exchangeable N-H protons.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Hydrazinyl-2-methoxypyridine in DMSO-d₆

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-4 | ~6.9 - 7.1 | Doublet of doublets (dd), J ≈ 7-8, 5-6 Hz | ~115 - 120 |

| H-5 | ~7.5 - 7.7 | Doublet of doublets (dd), J ≈ 7-8, 1-2 Hz | ~135 - 140 |

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd), J ≈ 5-6, 1-2 Hz | ~145 - 148 |

| OCH₃ | ~3.9 - 4.1 | Singlet (s) | ~53 - 56 |

| NH | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |

| NH₂ | ~7.0 - 8.0 | Broad Singlet (br s) | N/A |

| C-2 (C-O) | N/A | N/A | ~158 - 162 |

| C-3 (C-N) | N/A | N/A | ~140 - 145 |

Causality behind Predictions:

-

Aromatic Protons (H-4, H-5, H-6): The electron-donating methoxy and hydrazinyl groups will shield the pyridine ring protons relative to unsubstituted pyridine, shifting them upfield. The expected splitting pattern is a classic three-spin system.

-

Methoxy Protons (-OCH₃): This signal is expected as a sharp singlet, typically appearing around 3.9-4.1 ppm in similar structures[4].

-

Hydrazine Protons (-NH-NH₂): These protons are exchangeable and will likely appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment would confirm their assignment by causing their signals to disappear.

-

Aromatic Carbons: The C-2 carbon, attached to the highly electronegative oxygen, will be the most downfield (deshielded). The C-3 carbon, attached to the hydrazine nitrogen, will also be significantly downfield.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of 3-hydrazinyl-2-methoxypyridine hydrochloride[5] and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of the hydrochloride salt is noted, which may affect the chemical shifts of the exchangeable protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A relaxation delay of 2-3 seconds is appropriate. Acquire several thousand scans as ¹³C has a low natural abundance.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm the H-4, H-5, H-6 coupling network.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon. This is invaluable for unambiguous assignment of the aromatic signals.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target compound, IR will provide direct evidence for the N-H bonds of the hydrazine and the C-O bond of the methoxy group.

Predicted IR Absorption Bands

Table 2: Predicted Characteristic IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong, often two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2980 | Medium |

| C=C, C=N Stretch (Pyridine Ring) | 1550 - 1610 | Strong |

| N-H Bend (Hydrazine) | 1500 - 1550 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) | Strong |

| C-O Stretch (Aryl Ether) | 1020 - 1060 (symmetric) | Strong |

Causality behind Predictions: The N-H stretching region is highly diagnostic for the hydrazine moiety[6]. The strong absorptions corresponding to the C-O ether linkage are also critical confirmation points[7]. The combination of these signals provides a rapid and reliable fingerprint for the molecule's key functional groups.

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary, although for qualitative identification, the raw spectrum is usually sufficient.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering the most definitive confirmation of its elemental formula. Furthermore, the fragmentation pattern can provide corroborating evidence for the structure.

Predicted Mass Spectrum Data

-

Molecular Formula: C₆H₉N₃O

-

Exact Mass: 139.0746 g/mol

-

Nominal Mass: 139 g/mol

Ionization Technique Rationale: Electrospray Ionization (ESI) is the preferred method. The basic nitrogen atoms on the pyridine ring and hydrazine group are readily protonated, making the molecule ideal for positive-ion mode ESI. This "soft" ionization technique will yield a strong signal for the protonated molecular ion [M+H]⁺.

Predicted Key Ions:

-

[M+H]⁺: m/z = 140.0824 (This will be the base peak or a very prominent peak).

-

Key Fragments: Fragmentation might occur via the loss of ammonia (NH₃), the methoxy radical (•OCH₃), or cleavage of the N-N bond. Expect to see fragments corresponding to the loss of these neutral pieces from the molecular ion. For instance, loss of CH₃OH (32 Da) could be a possible fragmentation pathway under certain conditions.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to facilitate protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).

-

Analysis: Determine the exact mass of the [M+H]⁺ peak and compare it to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

Integrated Workflow for Structural Elucidation

The power of this multi-technique approach lies in its synergy. The following workflow illustrates the logical progression from sample receipt to full structural confirmation.

Caption: Workflow for the structural elucidation of 3-Hydrazinyl-2-methoxypyridine.

Conclusion: A Framework for Confident Characterization

This guide has outlined an authoritative and practical framework for the complete spectroscopic characterization of 3-hydrazinyl-2-methoxypyridine. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently acquire, interpret, and synthesize NMR, IR, and MS data to provide unambiguous proof of structure. This rigorous analytical approach is fundamental to ensuring the integrity and reproducibility of any subsequent chemical or biological research involving this valuable compound.

References

-

National Center for Biotechnology Information. "2-Methoxypyridine" PubChem Compound Summary for CID 74201. Available at: [Link].[1]

-

National Center for Biotechnology Information. "2-Hydrazinopyridine" PubChem Compound Summary for CID 78645. Available at: [Link].[2]

-

NIST. "Pyridine, 2-methoxy-" NIST Chemistry WebBook, SRD 69. Available at: [Link].[7]

-

Lee, J., et al. (2024). "Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters". Molecules. Available at: [Link].[4]

-

Chemsrc. "2-Methoxypyridine" Product Page. Available at: [Link].[8]

-

Cetina, M., et al. (2012). "Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives". Journal of Molecular Structure. Available at: [Link].[9]

-

Al-Radadi, N.S. (2021). "Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity". Biointerface Research in Applied Chemistry. Available at: [Link].[6]